2-Nitrocinnamaldehyde

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

2-Nitrocinnamaldehyde (CAS 1466-88-2) is the non-interchangeable ortho-nitro regioisomer with unique electrophilic/steric properties essential for the Baeyer-Emmerling indole synthesis—enabling single-pot access to indole cores for anti-inflammatory, antiviral, and anticancer programs. Nitro-position dictates antimicrobial potency (4-fold MIC difference vs para isomer). Validated precursor for chalcone derivatives active against MCF-7 breast cancer cells. Procure the authentic ortho-nitro scaffold to ensure reproducible synthesis and accurate SAR data.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1466-88-2
Cat. No. B074183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrocinnamaldehyde
CAS1466-88-2
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+
InChIKeyVMSMELHEXDVEDE-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocinnamaldehyde (CAS 1466-88-2) | Key Characteristics and Chemical Class for Scientific Procurement


2-Nitrocinnamaldehyde (CAS 1466-88-2), also known as ortho-nitrocinnamaldehyde, is an organic aromatic compound belonging to the class of β‑unsaturated aldehydes [1]. It is characterized by a nitro group (–NO₂) positioned ortho to the aldehyde-substituted vinyl group on the cinnamaldehyde scaffold [1]. This compound presents as a pale yellow crystalline powder with a melting point of 124–126 °C and limited aqueous solubility [1]. It is a versatile synthetic intermediate, widely employed in organic and medicinal chemistry research .

Why Generic Substitution of 2-Nitrocinnamaldehyde (CAS 1466-88-2) is Scientifically Inadvisable


Substituting 2-nitrocinnamaldehyde with its close analogs—such as unsubstituted cinnamaldehyde, 4‑nitrocinnamaldehyde, or 2‑methoxycinnamaldehyde—is not a scientifically equivalent choice due to divergent regiochemical and electronic effects that directly dictate reaction outcomes and biological activity. The ortho‑nitro group of 2‑nitrocinnamaldehyde imparts a unique electrophilic and steric environment compared to the para‑nitro isomer, which affects binding affinity to biological targets [1] and governs its specific synthetic utility as a precursor to indoles via the Baeyer‑Emmerling reaction [2]. As demonstrated in antimicrobial screening, the position of the nitro substituent alone can result in a 4‑fold difference in minimum inhibitory concentration (MIC) [3]; therefore, interchanging even regioisomers within the same chemical class can fundamentally alter a compound‘s performance. The quantitative evidence below substantiates why 2‑nitrocinnamaldehyde must be procured and employed as the specific, non‑interchangeable entity it is.

Quantitative Evidence Guide for 2-Nitrocinnamaldehyde (CAS 1466-88-2): Head‑to‑Head Differentiation


Synthetic Utility: Unique Precursor for One‑Pot Indole Synthesis via Domino Hydroformylation

2‑Nitrocinnamaldehyde enables a unique four‑step, one‑pot domino hydroformylation/indolization cascade to afford substituted indoles in high yields. This synthetic pathway is not accessible to the parent compound, cinnamaldehyde, or to the para‑nitro isomer, 4‑nitrocinnamaldehyde, which lack the ortho‑nitro group required for the critical nitroarene reduction/cyclization step. The process, catalyzed by rhodium, proceeds with good chemo‑ and regioselectivity, delivering useful intermediates for biologically active molecules [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Antimicrobial Activity: Class‑Level Enhancement of Potency Against Enteric Bacteria

In a comparative in vitro study evaluating cinnamaldehyde and 20 chemical derivatives against intestinal bacteria of weaned piglets, 4‑nitrocinnamaldehyde exhibited the highest antimicrobial activity overall. While 2‑nitrocinnamaldehyde was not directly reported in this study, the class‑level inference is that nitro‑substitution on the cinnamaldehyde ring significantly enhances antibacterial potency compared to the unsubstituted parent compound. Cinnamaldehyde showed only the second‑highest activity, and 2‑methoxycinnamaldehyde demonstrated even lower potency [1]. This trend underscores that the presence and position of an electron‑withdrawing nitro group is a critical determinant of activity.

Antimicrobial Screening Veterinary Medicine Feed Additive Development

Target Engagement: Enhanced Binding Affinity for Quorum‑Sensing Protein LuxS

Quantum‑polarized ligand docking studies revealed that 2‑nitrocinnamaldehyde exhibits higher binding efficiency to the LuxS protein of Streptococcus pyogenes compared to unsubstituted cinnamaldehyde. The study identified that both 2‑nitro and 4‑nitro derivatives bind more effectively to the LuxS active site than the parent compound, a prediction that aligned with subsequent in vitro antibiofilm assays [1]. This demonstrates that the ortho‑nitro group of 2‑nitrocinnamaldehyde confers a measurable advantage in molecular recognition for this quorum‑sensing target.

Quorum Sensing Inhibition Molecular Docking Antibiofilm Research

Enzyme Inhibition: Xanthine Oxidase Inhibition Prevents Superoxide Radical Formation

o‑Nitrocinnamaldehyde (2‑nitrocinnamaldehyde) has been shown to inhibit xanthine oxidase by preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition blocks the formation of superoxide radicals, which are known carcinogens . While quantitative IC50 data for 2‑nitrocinnamaldehyde against xanthine oxidase is not publicly available for direct comparison, the compound also inhibits aldehyde dehydrogenase and prevents the formation of reactive nitrogen species such as peroxynitrites .

Enzyme Inhibition Antioxidant Mechanism Uric Acid Metabolism

Anticancer Activity: Cytotoxic Derivatives Against MCF‑7 Breast Cancer Cells

Derivatives synthesized from a 2‑nitrocinnamaldehyde scaffold have demonstrated cytotoxic activity against the MCF‑7 breast cancer cell line. In an in vitro MTT bioassay, the most active derivative (compound 12) exhibited an IC50 of 118.20 µg/mL, while derivative 9 showed an IC50 of 178 µg/mL, derivative 10 an IC50 of 376 µg/mL, and derivative 11 an IC50 >500 µg/mL [1]. This establishes 2‑nitrocinnamaldehyde as a productive starting material for generating anti‑cancer lead compounds.

Cancer Chemotherapy Cytotoxicity Assay Medicinal Chemistry

High‑Value Application Scenarios for 2‑Nitrocinnamaldehyde (CAS 1466-88-2)


One‑Pot Synthesis of 3,5‑Substituted Indoles for Pharmaceutical Intermediates

As established in Section 3, 2‑nitrocinnamaldehyde is a unique and essential precursor for the rhodium‑catalyzed domino hydroformylation/indolization cascade that yields substituted indoles in a single pot [1]. This application is ideal for medicinal chemistry teams requiring efficient, regioselective access to the indole scaffold—a core structure in anti‑inflammatory, antihypertensive, antitumoral, and anti‑HIV agents [1]. Procuring 2‑nitrocinnamaldehyde for this purpose avoids the multi‑step, low‑yield sequences required when using alternative starting materials.

Development of Quorum‑Sensing Inhibitors Targeting Streptococcus pyogenes

Based on in silico evidence showing enhanced binding efficiency of 2‑nitrocinnamaldehyde to the LuxS protein [2], this compound is a strategically sound choice for research programs aimed at disrupting quorum sensing and biofilm formation in S. pyogenes. Its ortho‑nitro group confers a measurable advantage over unsubstituted cinnamaldehyde in molecular recognition [2], positioning it as a superior scaffold for designing anti‑virulence therapeutics.

Antimicrobial Screening and Feed Additive Research

Although 4‑nitrocinnamaldehyde demonstrated the highest antimicrobial activity in a comparative study of intestinal bacteria [3], 2‑nitrocinnamaldehyde belongs to the same nitro‑substituted class that consistently outperforms parent cinnamaldehyde and methoxy derivatives. For researchers conducting structure‑activity relationship (SAR) studies on cinnamaldehyde‑based antimicrobials, 2‑nitrocinnamaldehyde serves as a key comparator and an active member of the nitro‑substituted series, helping to define the optimal substitution pattern for potency and selectivity.

Synthesis of Cytotoxic Chalcone Derivatives for Cancer Research

2‑Nitrocinnamaldehyde is a validated starting material for generating chalcone derivatives with demonstrated cytotoxic activity against MCF‑7 breast cancer cells, with the most active derivative achieving an IC50 of 118.20 µg/mL [4]. This application is directly supported by experimental data [4], making 2‑nitrocinnamaldehyde a reliable building block for medicinal chemistry campaigns focused on novel anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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